2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole
Description
The compound 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole (CAS: 276694-19-0) is a boronate ester-functionalized 1,3,4-oxadiazole derivative. Its molecular formula is C₁₄H₁₇BN₂O₃, with a molar mass of 272.11 g/mol. Key properties include a predicted density of 1.17 g/cm³, boiling point of 387.6°C, and pKa of -4.61, indicating strong Lewis acidity . The compound is synthesized via cyclization of benzohydrazide derivatives under optimized conditions, achieving an 84% yield . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stable boronate ester group and serves as a building block in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-13-18-17-10-19-13/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSGKUCCKDDVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129035 | |
| Record name | 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-94-3 | |
| Record name | 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole typically involves the following steps:
Formation of the boronic ester: This can be achieved by reacting 4-bromomethylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Cyclization to form the oxadiazole ring: The intermediate is then reacted with hydrazine hydrate and carbon disulfide under reflux conditions to form the 1,3,4-oxadiazole ring.
Chemical Reactions Analysis
2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and reduction reactions: The oxadiazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The oxadiazole derivatives have been extensively studied for their biological activities. The incorporation of the tetramethyl-1,3,2-dioxaborolane unit enhances the compound's lipophilicity and may improve its bioavailability. Research has shown that oxadiazoles exhibit significant antimicrobial, antifungal, and anticancer activities.
Case Study: Anticancer Activity
A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The introduction of the dioxaborolane moiety was found to enhance the interaction with biological targets, leading to increased efficacy in inhibiting tumor growth .
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis. Its boron-containing structure allows for participation in cross-coupling reactions, which are fundamental in constructing complex organic molecules.
Table 1: Comparison of Cross-Coupling Reactions Using Boron Compounds
| Reaction Type | Reactants | Product Yield (%) |
|---|---|---|
| Suzuki Coupling | Aryl halide + Dioxaborolane | 85 |
| Sonogashira Reaction | Aryl alkyne + Dioxaborolane | 90 |
| Negishi Coupling | Aryl zinc + Dioxaborolane | 80 |
Materials Science
The unique properties of this compound make it suitable for use in advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metal ions can be exploited in developing new catalytic systems or sensors.
Case Study: Polymer Development
Research indicates that incorporating dioxaborolane units into polymer matrices can significantly enhance thermal stability and mechanical properties. Such materials are being explored for applications in electronics and coatings .
Mechanism of Action
The mechanism of action of 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The oxadiazole ring can interact with proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS: 1186334-84-8)
Oxadiazole Ring Isomers
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole (CAS: 2096341-96-5)
- Structural Difference : 1,2,4-oxadiazole core (vs. 1,3,4-oxadiazole).
- Lower catalytic efficiency in cross-coupling reactions compared to 1,3,4-oxadiazole derivatives .
- Applications: Limited to niche synthetic pathways requiring specific electronic profiles .
Substituent Variations
2-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole (CAS: 1056456-24-6)
- Structural Difference : Methyl group at the 2-position of the oxadiazole ring.
- Impact :
- Synthesis : Achieves ≥97% purity (Aladdin Biochemicals), with applications in hydrophobic drug intermediates .
4-(1,3,4-Oxadiazol-2-yl)benzeneboronic Acid Pinacol Ester Derivatives
Comparative Data Tables
Table 1: Physicochemical Properties
*Predicted values.
Key Research Findings
- Synthetic Efficiency : The target compound’s 84% yield surpasses most analogs, except the 5,5-dimethyl variant (93% yield) .
- Electronic Effects : Para-substitution optimizes boronate ester stability and reactivity, critical for catalysis .
- Thermodynamic Stability : Storage under inert gas at 2–8°C is mandatory for the target compound, while methyl-substituted variants tolerate ambient conditions .
Biological Activity
The compound 2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole is a derivative of oxadiazole, a five-membered heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.26 g/mol. Its predicted boiling point is approximately 487.3 °C and has a density of 1.11 g/cm³ .
Oxadiazoles exhibit various biological activities primarily due to their ability to interact with biological macromolecules. The reactivity of the oxadiazole ring allows for nucleophilic attacks at carbon positions and electrophilic attacks at nitrogen positions. This unique reactivity contributes to their potential as pharmacological agents .
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance, a series of substituted oxadiazoles were evaluated against Mycobacterium tuberculosis and showed promising results . The specific compound may also exhibit similar antimicrobial efficacy due to structural similarities with other active oxadiazoles.
Anti-inflammatory Effects
Research indicates that certain oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have shown selective inhibition of COX-2 over COX-1, suggesting potential use in treating inflammatory diseases .
Anticancer Properties
Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with oxadiazole moieties were tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer). Results indicated that these compounds exhibited significant cytotoxic effects at lower concentrations compared to standard chemotherapeutics .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Sharma et al. (2010) | 3-{2-furyl[4-(4-{...}]} | Antimicrobial | Best activity against M. tuberculosis |
| Mohd Amir et al. (2020) | Various oxadiazoles | Anti-inflammatory | Significant reduction in edema in rat models |
| Xiaohu Ouyang et al. (2022) | Oxadiazole derivatives | Anticancer | Induced apoptosis in A549 and MCF-7 cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
